

An In-depth Technical Guide to Oxybutynin-d11 Chloride: Properties and Applications

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Compound of Interest

Compound Name: Oxybutynin-d11 Chloride

CAS No.: 1185151-95-4

Cat. No.: B563035

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Introduction

Oxybutynin-d11 Chloride is the deuterium-labeled analogue of Oxybutynin Chloride, an anticholinergic agent widely used in the treatment of overactive bladder.[1][2] The selective incorporation of eleven deuterium atoms onto the cyclohexyl group provides a stable, isotopically enriched molecule essential for its primary application as an internal standard in quantitative bioanalytical studies.[1][3] This guide provides a comprehensive overview of the chemical and physical properties of **Oxybutynin-d11 Chloride**, its synthesis, and its critical role in modern drug development and clinical research, particularly in pharmacokinetic and bioequivalence studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Chemical and Physical Properties

Oxybutynin-d11 Chloride is a white to off-white solid, valued for its high isotopic purity.[6][7] The fundamental physicochemical properties are summarized in the table below. It is important to note that while some specific experimental data for the deuterated form is limited, many of its

properties can be reasonably inferred from its non-deuterated counterpart, Oxybutynin Chloride.

Property	Value	Source(s)
Chemical Name	4-(diethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride	[8][9]
Molecular Formula	C ₂₂ H ₂₁ D ₁₁ ClNO ₃	[7]
Molecular Weight	405.02 g/mol	[7]
CAS Number	1185151-95-4	[7]
Appearance	White to off-white solid	[6]
Purity (typical)	≥97% (by HPLC)	[6]
Melting Point	Not explicitly reported for d11 form. The non-deuterated form melts at 129-130°C.	[10]
Solubility	Soluble in chloroform. The non-deuterated form is soluble in water and acids, and practically insoluble in alkali.	[10]
Storage	Store at -20°C for long-term stability.	[11]

Spectroscopic Properties

While detailed spectra for **Oxybutynin-d11 Chloride** are not widely published, its structural characterization relies on standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of **Oxybutynin-d11 Chloride** is expected to be significantly simplified compared to its non-deuterated analogue due to the replacement of the eleven protons on the cyclohexyl ring with

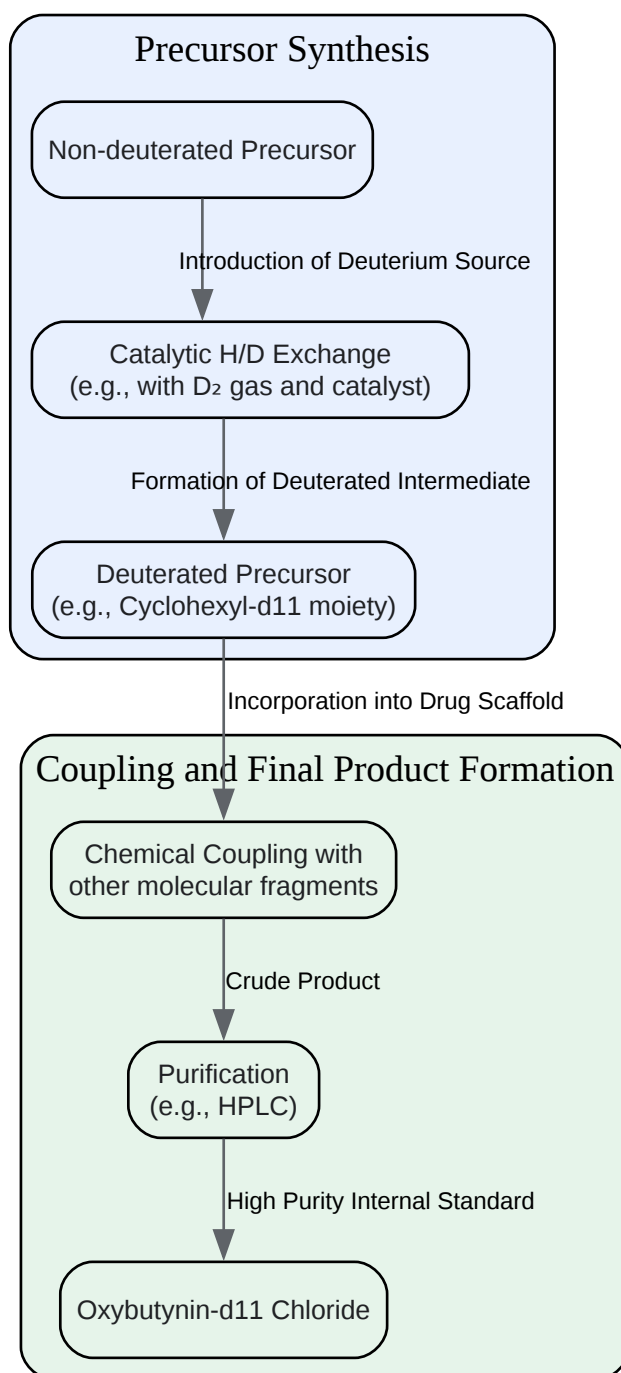
deuterium. The remaining proton signals corresponding to the phenyl, ethyl, and butynyl groups would be consistent with the structure.

- **Mass Spectrometry (MS):** In mass spectrometry, **Oxybutynin-d11 Chloride** will exhibit a molecular ion peak corresponding to its higher mass due to the presence of eleven deuterium atoms. This distinct mass shift is fundamental to its use as an internal standard. The fragmentation pattern in MS/MS analysis is crucial for developing selective and sensitive quantitative methods.[3] For the non-deuterated form, a protonated precursor ion at m/z 358 fragments to a product ion at m/z 142.[12][13]
- **Infrared (IR) Spectroscopy:** The IR spectrum of **Oxybutynin-d11 Chloride** would show characteristic absorption bands for its functional groups, including the hydroxyl (-OH), ester carbonyl (C=O), and alkyne (C≡C) groups. The C-D stretching vibrations will appear at lower frequencies (around 2100-2200 cm^{-1}) compared to the C-H stretches of the non-deuterated compound. An ATR-IR spectrum is available for the non-deuterated Oxybutynin Chloride.[14]

Synthesis of Deuterated Analogues

The synthesis of deuterated internal standards is a critical process in pharmaceutical analysis, often involving specialized techniques to achieve high isotopic enrichment and chemical purity. [15][16] While the specific, detailed synthesis of **Oxybutynin-d11 Chloride** is not extensively published, the general approach involves the preparation of a deuterated precursor followed by its incorporation into the final molecule. One common method for deuteration is through catalytic hydrogen-deuterium exchange reactions.[15] For **Oxybutynin-d11 Chloride**, this would likely involve the deuteration of a cyclohexyl-containing precursor before its coupling with the rest of the molecule.

The following diagram illustrates a plausible synthetic workflow for generating deuterated pharmaceutical internal standards.



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Caption: A generalized workflow for the synthesis of deuterated internal standards.

Applications in Bioanalytical Methods

The primary and most critical application of **Oxybutynin-d11 Chloride** is as an internal standard in quantitative bioanalytical methods, particularly LC-MS/MS.[1][3] Its chemical properties are nearly identical to the analyte (Oxybutynin), ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection are the cornerstones of the stable isotope dilution technique, which is the gold standard for accurate and precise quantification of small molecules in complex biological matrices like plasma and serum.[4][5]

Experimental Protocol: Quantification of Oxybutynin in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of oxybutynin in human plasma samples for a pharmacokinetic study, employing **Oxybutynin-d11 Chloride** as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 300 μL of human plasma in a microcentrifuge tube, add 25 μL of a working solution of **Oxybutynin-d11 Chloride** (the internal standard).
- Vortex mix for 30 seconds.
- Add 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).
- Vortex mix vigorously for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μL of the mobile phase.
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).
- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 μL .
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Oxybutynin: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 358.3 \rightarrow 142.2).
- Oxybutynin-d11: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 369.3 \rightarrow 142.2).

3. Data Analysis:

- Integrate the peak areas for both the analyte (Oxybutynin) and the internal standard (**Oxybutynin-d11 Chloride**).
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
- Determine the concentration of oxybutynin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the logical workflow of using **Oxybutynin-d11 Chloride** in a typical bioanalytical assay.



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Caption: Workflow for bioanalytical quantification using a deuterated internal standard.

Conclusion

Oxybutynin-d11 Chloride is an indispensable tool for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry. Its well-defined chemical and

physical properties, coupled with its high isotopic purity, make it the ideal internal standard for the accurate and precise quantification of oxybutynin in biological matrices. The use of **Oxybutynin-d11 Chloride** in LC-MS/MS assays ensures the generation of reliable data, which is fundamental for the successful development and regulatory approval of new drug formulations and for monitoring therapeutic drug levels in patients.

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